(R)-ethyl-2-hydroxypentanoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

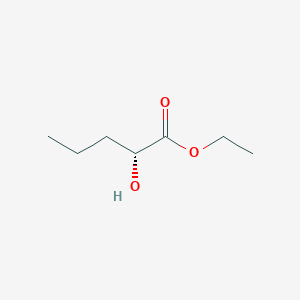

®-Ethyl-2-hydroxypentanoate is an organic compound that belongs to the class of esters It is characterized by the presence of an ethyl group attached to the second carbon of a pentanoic acid backbone, with a hydroxyl group on the same carbon

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of ®-ethyl-2-hydroxypentanoate typically involves the esterification of ®-2-hydroxypentanoic acid with ethanol. This reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion. The reaction can be represented as follows:

(R)-2-hydroxypentanoic acid+ethanolH2SO4this compound+water

Industrial Production Methods: In an industrial setting, the production of ®-ethyl-2-hydroxypentanoate may involve continuous flow processes to enhance efficiency and yield. The use of immobilized enzymes, such as lipases, can also be employed to catalyze the esterification reaction under milder conditions, reducing the need for harsh acids and high temperatures.

Types of Reactions:

Oxidation: ®-Ethyl-2-hydroxypentanoate can undergo oxidation to form ®-ethyl-2-oxopentanoate. This reaction typically requires an oxidizing agent such as potassium permanganate or chromium trioxide.

Reduction: The compound can be reduced to ®-ethyl-2-hydroxypentanol using reducing agents like lithium aluminum hydride.

Substitution: The hydroxyl group in ®-ethyl-2-hydroxypentanoate can be substituted with other functional groups through nucleophilic substitution reactions. For example, treatment with thionyl chloride can convert the hydroxyl group to a chlorine atom, forming ®-ethyl-2-chloropentanoate.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, under acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, under anhydrous conditions.

Substitution: Thionyl chloride, phosphorus tribromide, under reflux conditions.

Major Products:

Oxidation: ®-Ethyl-2-oxopentanoate

Reduction: ®-Ethyl-2-hydroxypentanol

Substitution: ®-Ethyl-2-chloropentanoate

Aplicaciones Científicas De Investigación

Organic Synthesis

(R)-ethyl-2-hydroxypentanoate serves as an important intermediate in the synthesis of pharmaceuticals and agrochemicals. It is utilized in the production of chiral compounds due to its stereochemical properties, which are crucial in drug development.

| Application | Description |

|---|---|

| Pharmaceuticals | Used in synthesizing chiral intermediates for drug formulations. |

| Agrochemicals | Acts as a precursor for various agrochemical products. |

Biochemical Studies

The compound is employed in studies involving enzyme-catalyzed reactions, particularly with esterases and lipases. Its hydrolysis can provide insights into metabolic pathways involving 2-hydroxypentanoic acid.

- Enzyme Interaction : Research has shown that this compound can be hydrolyzed by esterases, leading to the release of 2-hydroxypentanoic acid, which plays a role in various metabolic processes.

Flavoring Agent

Due to its pleasant odor, this compound is utilized in the food industry as a flavoring agent. It is often incorporated into food products to enhance taste profiles.

Case Study 1: Pharmaceutical Synthesis

A study demonstrated the use of this compound as a chiral building block in synthesizing novel anti-inflammatory drugs. The compound facilitated the formation of key intermediates that exhibited significant biological activity.

Case Study 2: Biocatalysis

In a recent investigation, this compound was used to study enzyme kinetics involving lipases. The results indicated that this compound could significantly enhance the reaction rates in biocatalytic processes, showcasing its utility in green chemistry applications .

Mecanismo De Acción

The mechanism of action of ®-ethyl-2-hydroxypentanoate primarily involves its hydrolysis to ®-2-hydroxypentanoic acid and ethanol. This hydrolysis can be catalyzed by esterases in biological systems. The released ®-2-hydroxypentanoic acid can then participate in various metabolic pathways, depending on the biological context.

Comparación Con Compuestos Similares

(S)-Ethyl-2-hydroxypentanoate: The enantiomer of ®-ethyl-2-hydroxypentanoate, with similar chemical properties but different biological activities.

Ethyl-2-hydroxybutanoate: A shorter-chain analog with different physical and chemical properties.

Ethyl-2-hydroxyhexanoate: A longer-chain analog with different solubility and reactivity.

Uniqueness: ®-Ethyl-2-hydroxypentanoate is unique due to its specific stereochemistry, which can influence its reactivity and interactions with biological molecules. Its hydroxyl group also provides a site for further chemical modifications, making it a versatile intermediate in organic synthesis.

Actividad Biológica

(R)-ethyl-2-hydroxypentanoate, an organic compound with the molecular formula C7H14O2, is notable for its biological activity and potential applications in various fields, including pharmaceuticals and biochemistry. This article delves into the compound's biological properties, mechanisms of action, and relevant case studies.

This compound features a chiral center, which contributes to its enantiomeric properties. Its structure includes an ethyl ester group and a hydroxyl group, which are significant for its biological reactivity. The compound is primarily synthesized through esterification reactions involving 2-hydroxypentanoic acid and ethanol.

The biological activity of this compound is closely related to its hydrolysis into (R)-2-hydroxypentanoic acid and ethanol. This hydrolysis can be catalyzed by various enzymes, including esterases and lipases, which are prevalent in biological systems. The released (R)-2-hydroxypentanoic acid can participate in several metabolic pathways, influencing energy metabolism and potentially acting as a signaling molecule.

Biological Activity

- Metabolic Pathways :

- Antimicrobial Properties :

- Neuroprotective Effects :

Case Study 1: Metabolism of this compound

A study investigated the metabolic pathways involving this compound in rat models. It was found that administration led to increased levels of certain metabolites associated with energy production, suggesting an active role in metabolic regulation .

Case Study 2: Antimicrobial Activity

In a controlled experiment, films made from polyhydroxybutyrate incorporated with this compound derivatives were tested against common foodborne pathogens. Results indicated significant antimicrobial activity at concentrations as low as 80 µg/g, highlighting its potential for use in food safety applications .

Data Table: Biological Activities of this compound

Propiedades

IUPAC Name |

ethyl (2R)-2-hydroxypentanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O3/c1-3-5-6(8)7(9)10-4-2/h6,8H,3-5H2,1-2H3/t6-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQGTZMCASHTGBJ-ZCFIWIBFSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C(=O)OCC)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC[C@H](C(=O)OCC)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

146.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.